5-Bromo-4-iodo-1,3-benzodioxole
Overview
Description
5-Bromo-4-iodo-1,3-benzodioxole: is an organic compound with the molecular formula C7H4BrIO2 and a molecular weight of 326.92 g/mol It is a derivative of benzodioxole, featuring both bromine and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-1,3-benzodioxole typically involves the bromination and iodination of 1,3-benzodioxole. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-halogenation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-iodo-1,3-benzodioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzodioxoles .
Scientific Research Applications
Chemistry: 5-Bromo-4-iodo-1,3-benzodioxole is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzodioxoles on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of 5-Bromo-4-iodo-1,3-benzodioxole depends on its specific application. In chemical reactions, the presence of bromine and iodine atoms allows for selective reactivity, enabling the formation of desired products through substitution or coupling reactions . The molecular targets and pathways involved in biological systems are still under investigation, but the compound’s halogenated structure suggests potential interactions with various biomolecules .
Comparison with Similar Compounds
Comparison: 5-Bromo-4-iodo-1,3-benzodioxole is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity compared to compounds with only one type of halogen.
Properties
IUPAC Name |
5-bromo-4-iodo-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIAJPVXZKADMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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